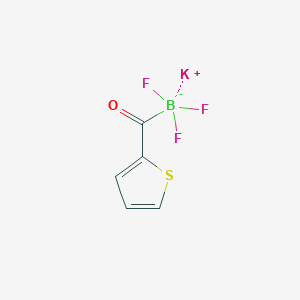

Potassium trifluoro(thiophene-2-carbonyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium trifluoro(thiophene-2-carbonyl)borate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(thiophene-2-carbonyl)borate can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(thiophene-2-carbonyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Potassium trifluoro(thiophene-2-carbonyl)borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: It is employed in the production of agrochemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which potassium trifluoro(thiophene-2-carbonyl)borate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of the desired product through reductive elimination.

Comparison with Similar Compounds

Similar Compounds

- Potassium trifluoroborate

- Potassium thiophene-2-trifluoroborate

- Potassium vinyltrifluoroborate

Uniqueness

Potassium trifluoro(thiophene-2-carbonyl)borate is unique due to its specific structure, which combines the reactivity of the trifluoroborate group with the aromatic thiophene ring. This combination enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.

Biological Activity

Potassium trifluoro(thiophene-2-carbonyl)borate is a specialized organoboron compound that has garnered significant attention in organic chemistry due to its stability and reactivity. This article explores its biological activity, particularly its potential applications in medicinal chemistry and its interaction with biological systems.

This compound is characterized by the presence of a trifluoroborate group attached to a thiophene-2-carbonyl moiety. Its molecular formula is C4H3BF3K, with a molecular weight of approximately 218.05 g/mol. The compound can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate, utilizing standard organic synthesis techniques .

1. Antimicrobial Properties

Research indicates that organotrifluoroborates, including this compound, exhibit antimicrobial activity. For instance, studies have shown that related compounds can act as inhibitors of serine proteases, which are critical for various bacterial survival mechanisms. These compounds were found to be non-covalent, competitive, and reversible inhibitors of enzymes like trypsin and α-chymotrypsin .

2. Toxicological Studies

A toxicological investigation into potassium thiophene-3-trifluoroborate (a related compound) assessed its effects on liver and kidney function in mice. The study revealed no significant alterations in hepatic and renal lipid peroxidation levels or enzyme activities after administration at various doses (25, 50, and 100 mg/kg). This suggests a favorable safety profile for similar organotrifluoroborates .

3. Pharmacological Applications

The pharmacological potential of this compound is highlighted in its role as a reagent in cross-coupling reactions, essential for synthesizing complex organic molecules used in pharmaceuticals. Its ability to form carbon-carbon bonds involving thiophene derivatives makes it particularly valuable in developing heterocyclic compounds that have therapeutic applications .

Case Studies

-

Inhibition of Mycobacterial Growth

A study focusing on polyketide synthase 13 (Pks13), an essential enzyme for Mycobacterium tuberculosis survival, explored various inhibitors derived from organotrifluoroborates. Although this compound was not directly tested, the structural similarities suggest potential efficacy against tuberculosis . -

Allylation Reactions

This compound has been utilized in allylation reactions involving functionalized aldehydes. These reactions demonstrate its effectiveness in organic synthesis, yielding products with high selectivity and efficiency .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C4H3BF3K | Used for cross-coupling reactions involving thiophenes |

| Potassium thiophene-3-trifluoroborate | C4H3BF3K | Evaluated for toxicological properties |

| Potassium allyltrifluoroborate | C4H6BF3K | Effective in allylation reactions |

Properties

Molecular Formula |

C5H3BF3KOS |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

potassium;trifluoro(thiophene-2-carbonyl)boranuide |

InChI |

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3H;/q-1;+1 |

InChI Key |

XQXVQFBXFWQICM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=CC=CS1)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.